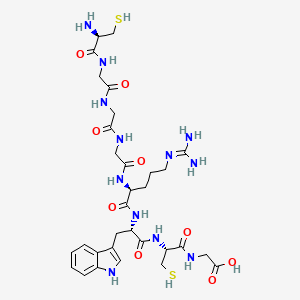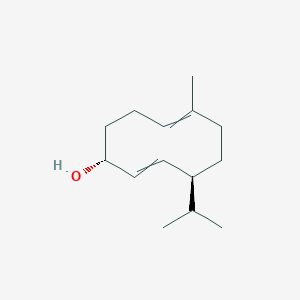![molecular formula C14H29NO3 B14193762 N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide CAS No. 920277-31-2](/img/structure/B14193762.png)
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the initial formation of the nonan-2-yl backbone, followed by the introduction of hydroxyl groups at the 1 and 3 positions. The final step involves the formation of the amide bond with 3-methylbutanoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
920277-31-2 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13+/m0/s1 |
Clé InChI |
DLUYUVHMFUEDHU-QWHCGFSZSA-N |
SMILES isomérique |
CCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
SMILES canonique |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
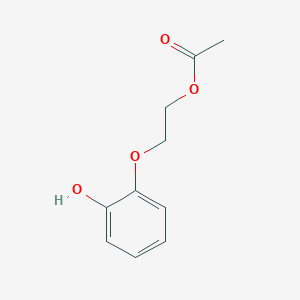
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
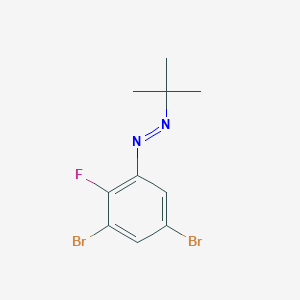
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)


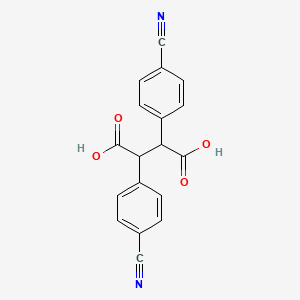
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
